Perfluoropropoxyethylene

Description

Contextualization within Fluorinated Organic Chemistry

Fluorinated organic chemistry is a specialized field that studies compounds containing carbon-fluorine bonds. The introduction of fluorine atoms into organic molecules dramatically alters their physical and chemical properties due to fluorine's high electronegativity, the strength of the C-F bond, and the low polarizability of fluorine. calameo.com These characteristics lead to materials with exceptional thermal stability, chemical inertness, low surface energy, and unique electronic properties. calameo.comlidsen.com

Within this domain, perfluoropropoxyethylene belongs to the class of perfluorinated vinyl ethers. As a fluoroalkene, it serves as a monomer, a fundamental building block for creating fluoropolymers. tcichemicals.comtcichemicals.com The applications of fluorinated polymers are expanding rapidly, driven by the need for advanced materials in demanding environments. calameo.commdpi.com this compound is a key component in this expansion, providing a route to polymers with properties distinct from those of homopolymers like polytetrafluoroethylene (PTFE). essentialchemicalindustry.org

Significance as a Perfluorinated Vinyl Ether in Contemporary Chemical Synthesis

The primary significance of this compound lies in its role as a comonomer, particularly in the production of perfluoroalkoxy alkanes (PFA). PFA is a copolymer formed from the polymerization of tetrafluoroethene (TFE) and a small amount of a perfluorinated vinyl ether, such as this compound. lidsen.comessentialchemicalindustry.org This incorporation of the this compound side chain disrupts the highly crystalline structure found in PTFE, lowering the melting temperature and viscosity. lidsen.comessentialchemicalindustry.org The most critical consequence of this structural modification is that PFA becomes melt-processable, unlike PTFE which must be processed by sintering. lidsen.comessentialchemicalindustry.org This allows for the use of conventional thermoplastic processing techniques like injection molding and extrusion, greatly expanding its applicability for complex shapes, wire coatings, and linings for containers. lidsen.comessentialchemicalindustry.org While sharing the excellent chemical resistance, thermal stability, and dielectric properties of PTFE, PFA offers superior salt spray resistance and a higher dielectric strength. lidsen.com

Beyond polymerization, this compound is a valuable reagent for synthesizing partly-fluorinated compounds. Research has demonstrated its utility in facile addition reactions. For instance, it reacts effectively with various aliphatic alcohols in the presence of a base to yield a range of partly-fluorinated dialkyl ethers. koreascience.krresearchgate.net Similarly, it can be used with amines to create other partly-fluorinated organic compounds. nsc.rukoreascience.krkoreascience.kr These partly-fluorinated products are considered valuable precursors for the synthesis of more complex perfluorinated materials, which are often difficult to prepare through direct fluorination methods. koreascience.kr

Key Research Trajectories and Academic Relevance

Current research involving this compound is closely tied to the development of next-generation, high-performance materials. One major trajectory is its use in advanced fluoropolymer compositions for extreme environments, such as insulation for aeronautic wires. lidsen.com For example, a copolymer of TFE and this compound can be blended with low molecular weight PTFE to create resins that can operate at temperatures exceeding 260 °C. lidsen.com

Another area of academic interest is the synthesis of novel functional fluoropolymers. Researchers are exploring the copolymerization of this compound with other monomers to create materials with tailored properties, such as those for polymer gel electrolytes in lithium-ion batteries or for advanced coatings. calameo.com The ability to precisely control polymer structure and composition is a significant challenge in polymer science, making versatile monomers like this compound a focus of study. calameo.com

Furthermore, the broader trends in per- and polyfluoroalkyl substances (PFAS) research lend relevance to the study of compounds like this compound. nih.gov As regulations on certain long-chain PFAS evolve, there is an academic and industrial drive to understand and synthesize a wider diversity of fluorinated molecules to meet performance demands while considering their environmental profiles. nih.gov The synthesis of partly-fluorinated ethers and other derivatives from this compound contributes to this expanding "fluorine toolbox," providing new molecular structures for investigation in materials science and other advanced applications. calameo.comkoreascience.kr

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 1623-05-8 |

| Synonym | Perfluoro(propyl Vinyl Ether) |

| Appearance | Colorless to Almost Colorless Clear Liquid |

| Purity | >98.0% (GC) |

| Molecular Formula | C₅F₁₀O |

Source: tcichemicals.comtcichemicals.com

Table 2: Examples of Partly-Fluorinated Ethers Synthesized from this compound

| Alcohol Reactant | Resulting Ether Product |

|---|---|

| Methanol | C₃F₇OCHFCF₂OCH₃ |

| Ethanol | C₃F₇OCHFCF₂OCH₂CH₃ |

| Propanol | C₃F₇OCHFCF₂O(CH₂)₂CH₃ |

| Isopropanol | C₃F₇OCHFCF₂OCH(CH₃)₂ |

| n-Butanol | C₃F₇OCHFCF₂O(CH₂)₃CH₃ |

Source: koreascience.kr

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Perfluoro(propyl vinyl ether) |

| Tetrafluoroethene (TFE) |

| Polytetrafluoroethylene (PTFE) |

| Perfluoroalkoxy alkane (PFA) |

| Carbon |

| Fluorine |

| Ethene |

| Hexafluoropropylene |

| Methanol |

| Ethanol |

| Propanol |

| Isopropanol |

| n-Butanol |

| 2,2,2-Trifluoroethanol |

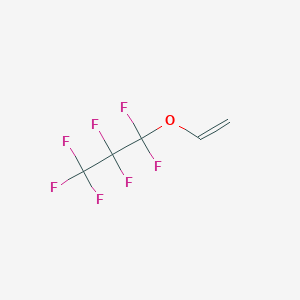

Structure

3D Structure

Properties

CAS No. |

6996-01-6 |

|---|---|

Molecular Formula |

C5H3F7O |

Molecular Weight |

212.07 g/mol |

IUPAC Name |

1-ethenoxy-1,1,2,2,3,3,3-heptafluoropropane |

InChI |

InChI=1S/C5H3F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H,1H2 |

InChI Key |

DAVCAHWKKDIRLY-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Perfluoropropoxyethylene and Its Chemical Transformations

Direct Synthesis Approaches to Perfluoropropoxyethylene

The industrial synthesis of this compound (PPVE) often originates from hexafluoropropylene oxide (HFPO). A key intermediate in one of the major pathways is perfluoro(2-propoxypropionyl) fluoride (B91410), which is itself considered a dimer of HFPO. researchgate.netnih.gov A primary method for generating the vinyl ether functionality involves the thermolysis of the sodium salt of perfluoro(2-propoxypropionic) acid.

A notable synthetic route involves the conversion of a related perfluorovinyl ether, n-C₃F₇OCF(CF₃)CF₂OCF=CF₂ (PPVE-2), into the desired PPVE (n-C₃F₇OCF=CF₂). researchgate.net This process includes:

Catalytic oxidation of PPVE-2 with molecular oxygen.

Alkaline hydrolysis of the resulting carbonyl fluorides to form a mixture of salts.

Subsequent thermolysis of these salts, which yields a mixture of PPVE and perfluoro-2-propoxypropanoyl fluoride.

Another general approach for producing perfluoro(alkyl vinyl ethers) involves a two-step process: google.com

Direct fluorination of specific partially-fluorinated chloroethyl ethers with elemental fluorine.

Dehalogenation of the resulting perfluorinated intermediate to create the vinyl group.

This method provides a pathway to various perfluoro(alkyl vinyl ethers), including PPVE, from partially halogenated precursors. google.com

Catalytic Systems in this compound Reactions

Catalysis is fundamental to both the synthesis and subsequent reactions of perfluorovinyl ethers. The catalysts can be broadly categorized into Lewis bases and inorganic systems, each playing a distinct role in facilitating specific chemical transformations.

Lewis bases are frequently employed as catalysts in reactions involving acyl fluorides, which are common precursors in fluorochemical synthesis. In a process analogous to the final steps of some PPVE synthesis routes, the conversion of perfluoropolyalkylether (PFPAE) diacyl fluorides into PFPAE-vinyl ethers utilizes Lewis base catalysts. nih.gov A mixture of a tertiary amine, such as triethylamine (B128534) (Et₃N), and 4-dimethylaminopyridine (B28879) (DMAP) is effective in promoting the reaction between the acyl fluoride and an alkyl glycol vinyl ether. nih.gov

In this catalytic cycle:

Triethylamine acts as a base to neutralize the hydrogen fluoride (HF) produced.

DMAP serves as a highly nucleophilic acylation catalyst, reacting with the acyl fluoride to form a more reactive intermediate, which is then readily attacked by the alcohol.

This type of catalysis is also relevant in the derivatization of perfluorovinyl ethers. For instance, the base-catalyzed step-growth polymerization of bisphenols with monomers like bis(trifluorovinyloxy)biphenyl proceeds via a nucleophilic addition/elimination mechanism where the phenoxide, generated by a base, attacks the electron-deficient vinyl group. proquest.com

Inorganic salts, particularly carbonates and fluorides, are essential reagents and catalysts in the synthesis of PPVE. As detailed in a novel preparative method, sodium carbonate (Na₂CO₃) is used to selectively react with perfluoro-2-propoxypropanoyl fluoride from a mixture, isolating PPVE and forming sodium perfluoro-2-propoxypropionate. researchgate.net The subsequent thermolysis of this salt to yield more PPVE highlights the critical role of the inorganic carbonate in this synthetic pathway. researchgate.net This reaction proceeds through the formation of a sodium salt which, upon heating, undergoes decarboxylation to form the final vinyl ether product.

Metal fluorides are also utilized in the synthesis of precursors for related perfluorovinyl ethers. For example, in the production of perfluoromethyl vinyl ether, a trifluoromethoxy salt is generated from the reaction of carbonyl fluoride and a metal fluoride in a polar aprotic solvent. google.com This salt is the key reactive intermediate that subsequently reacts with tetrafluoroethylene (B6358150). Before the reaction, the metal fluoride is typically dried at high temperatures (250–300 °C) to remove any crystal water. google.com

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. While specific, comprehensive optimization studies for PPVE synthesis are not extensively detailed in public literature, principles can be drawn from related processes.

In the conversion of PPVE-2 to PPVE, the choice of reagents and reaction conditions is critical. researchgate.net The process involves distinct steps of oxidation, hydrolysis, and thermolysis, each with its own set of optimal parameters (temperature, pressure, reagent stoichiometry) that must be controlled to achieve a good yield.

For the synthesis of functionalized vinyl ethers in general, such as through palladium-catalyzed transetherification, several experimental parameters are typically optimized. academie-sciences.fr These include:

Molar Ratios: The ratio of the vinyl source (e.g., ethyl vinyl ether) to the alcohol substrate is often kept high to shift the equilibrium towards the product.

Catalyst Loading: The amount of catalyst is minimized to be effective without causing unwanted side reactions or adding unnecessary cost.

Solvent Choice: The solvent must be inert to the reaction conditions and properly solubilize the reactants and catalyst.

Temperature: Reactions are often run at mild conditions (e.g., room temperature) to enhance selectivity. academie-sciences.fr

The table below summarizes key parameters that are typically considered for optimization in the synthesis of vinyl ethers.

| Parameter | Objective | Example/Rationale |

| Reactant Ratio | Maximize conversion | A large excess of the vinylating agent (e.g., ethyl vinyl ether) is used in transetherification to drive the reaction forward. academie-sciences.fr |

| Temperature | Control selectivity, minimize side reactions | Thermolysis of sodium salts requires high temperatures for decarboxylation, while catalytic reactions may be optimized at lower temperatures. researchgate.net |

| Catalyst Choice | Enhance reaction rate and selectivity | Lewis bases like DMAP are used for acylation steps; inorganic carbonates are used for salt formation prior to thermolysis. researchgate.netnih.gov |

| Solvent | Ensure reactant solubility and inertness | Polar aprotic solvents are often used for reactions involving inorganic salts. google.com |

| Pressure | Control gaseous reactants/products | Reactions involving gaseous reagents like tetrafluoroethylene require controlled pressure conditions. google.com |

Derivatization Chemistry of this compound

This compound is primarily used as a monomer for copolymerization, but its electron-deficient double bond also allows for a range of chemical transformations to produce other valuable fluorinated compounds, including partly-fluorinated ethers.

The most significant chemical transformation of PPVE is its polymerization, often with tetrafluoroethylene (TFE), to produce perfluoroalkoxy alkanes (PFA). This is a form of creating a complex polyether structure. Beyond polymerization, the reactivity of the vinyl group can be exploited.

Step-growth polymerization of bis-perfluorovinyl ether monomers with bisphenols represents a key method for synthesizing high-performance poly(aryl vinylene ether)s. proquest.com In this reaction, a phenoxide ion, generated in situ with a base, attacks the terminal carbon of the trifluorovinyl group, leading to the displacement of a fluoride ion and the formation of a new ether linkage. This creates a polymer backbone consisting of alternating fluoroalkene and aryl ether units.

The reactivity of the PPVE double bond is also evident in its atmospheric degradation, which has been studied to understand its environmental fate. The reaction with hydroxyl (OH) radicals initiates an oxidation cascade. rsc.orgrsc.org This transformation leads to the cleavage of the double bond and the formation of smaller, oxygenated fluorinated compounds, such as perfluoropropyl fluoroformate (C₃F₇OCFO) and carbonyl fluoride (COF₂). rsc.org These degradation products are themselves types of partly-fluorinated ethers or acid fluorides.

The following table summarizes the main chemical transformations and the resulting ether structures.

| Transformation | Reactants | Resulting Product/Structure |

| Copolymerization | PPVE, Tetrafluoroethylene (TFE) | Perfluoroalkoxy Alkane (PFA) polymer with ether side chains |

| Step-Growth Polymerization | Bis(trifluorovinyloxy) monomers, Bisphenols | Poly(aryl vinylene ether)s with repeating ether linkages in the backbone. proquest.com |

| Atmospheric Oxidation | PPVE, OH radicals | Perfluoropropyl fluoroformate (C₃F₇OCFO) and other degradation products. rsc.org |

Formation of Amine-Functionalized Derivatives

The formation of amine-functionalized derivatives of this compound would theoretically proceed via the nucleophilic addition of a primary or secondary amine to the electron-deficient double bond. This type of reaction, known as hydroamination, is a common method for the synthesis of amino ethers. In the context of highly fluorinated vinyl ethers, the strong inductive effect of the perfluoropropoxy group is expected to activate the double bond towards such additions.

Regiospecificity and Stereoselectivity in this compound Derivatization

The regioselectivity of nucleophilic addition to this compound is predicted to be governed by the electronic effects of the perfluoropropoxy group. Nucleophilic attack is anticipated to occur at the terminal carbon of the vinyl group (the β-carbon), which is rendered more electrophilic by the strong electron-withdrawing perfluoroalkoxy substituent. This would lead to the formation of a single regioisomer.

The stereoselectivity of such an addition would depend on the nature of the amine and the reaction conditions. For the addition of an achiral amine to the prochiral vinyl ether, the product would be a racemic mixture of enantiomers if a new stereocenter is formed. In the absence of a chiral catalyst or auxiliary, no preference for one enantiomer over the other is expected.

If the amine itself is chiral, the reaction would lead to the formation of diastereomers. The diastereomeric ratio would be influenced by steric and electronic interactions between the chiral amine and the this compound substrate during the transition state. However, without any specific experimental studies on this system, any discussion on the degree of stereoselectivity or the factors influencing it would be purely speculative.

Due to the lack of specific research findings and experimental data in the scientific literature concerning the reaction of amines with this compound, it is not possible to provide detailed research findings or construct data tables for the formation of its amine-functionalized derivatives, nor to elaborate on the specific regiospecificity and stereoselectivity of these reactions.

Polymerization Science and Engineering of Perfluoropropoxyethylene Based Systems

Homopolymerization Kinetics and Mechanisms

The homopolymerization of perfluoropropoxyethylene, like other vinyl monomers, proceeds via a free-radical chain-growth mechanism. This process can be conceptually broken down into three primary stages: initiation, propagation, and termination. While specific kinetic data for this compound is not extensively available in open literature, the behavior of analogous perfluorinated vinyl ethers provides a basis for understanding its polymerization characteristics. For instance, studies on the radical polymerization of perfluoropropyl vinyl ether under high pressure have determined activation energies and volumes, offering insights into the transition states involved.

The initiation of this compound homopolymerization typically involves the generation of free radicals from an initiator molecule. Common initiators for fluorinated monomers include organic peroxides, azo compounds, and persulfates. The choice of initiator is critical as it can influence the polymerization rate and the final polymer's molecular weight and end-group chemistry.

The initiation process unfolds in two steps:

Decomposition of the Initiator: The initiator molecule undergoes homolytic cleavage to produce two free radicals. This decomposition can be induced thermally or photochemically. For example, a peroxide initiator (R-O-O-R) would break down into two alkoxy radicals (2 R-O•).

Addition to Monomer: The generated radical then adds to a this compound monomer molecule, forming a new, larger radical. This new radical is the first "link" in the growing polymer chain.

The efficiency of initiation is not always 100%, as some radicals may undergo side reactions or recombination before they can react with a monomer. This is accounted for by an initiator efficiency factor, f, in kinetic calculations.

Chain Propagation: This is the step where the polymer chain grows rapidly. The monomer radical formed during initiation adds to successive this compound molecules. Each addition regenerates the radical at the growing end of the chain, allowing for the rapid incorporation of thousands of monomer units. cozum.info.tr The rate of propagation is dependent on the monomer concentration and the concentration of active radical species.

Chain Termination: The growth of a polymer chain is ultimately halted by termination reactions. In free-radical polymerization, termination typically occurs through two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react with each other to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group.

The relative prevalence of these termination mechanisms is dependent on the specific monomer and the reaction conditions.

Kinetic modeling of polymerization processes is essential for reactor design, process optimization, and predicting polymer properties such as molecular weight distribution. elsevierpure.com For the homopolymerization of this compound, a comprehensive kinetic model would involve a series of differential equations describing the rate of change of the concentrations of the initiator, monomer, growing polymer chains of different lengths, and terminated chains.

A simplified steady-state kinetic model for free-radical polymerization yields the following general rate equation:

Rp = kp[M](fkd[I] / kt)1/2

Where:

Rp is the rate of polymerization

kp is the rate constant for propagation

[M] is the monomer concentration

f is the initiator efficiency

kd is the rate constant for initiator decomposition

[I] is the initiator concentration

kt is the rate constant for termination

More advanced models, such as those employing computational techniques like Monte Carlo simulations, can provide a more detailed picture of the polymerization process, including the evolution of the full molecular weight distribution over time. digitellinc.com These models can also account for phenomena such as the gel effect, where an increase in viscosity at high conversions can lead to a decrease in the termination rate and a corresponding acceleration in the polymerization rate.

Copolymerization of this compound with Fluorine-Containing Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with a desired combination of properties. This compound can be copolymerized with a variety of other fluorine-containing monomers to produce copolymers with unique characteristics.

In a copolymerization reaction, the relative rates at which the two monomers add to a growing polymer chain are described by the reactivity ratios, r1 and r2. These ratios are defined as:

r1 = k11 / k12 r2 = k22 / k21

Where:

k11 is the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1.

k12 is the rate constant for the addition of monomer 2 to a growing chain ending in monomer 1.

k22 is the rate constant for the addition of monomer 2 to a growing chain ending in monomer 2.

k21 is the rate constant for the addition of monomer 1 to a growing chain ending in monomer 2.

The values of the reactivity ratios determine the composition and structure of the resulting copolymer.

| Reactivity Ratio Values | Copolymer Structure | Description |

| r1 > 1, r2 < 1 | Blocky | Monomer 1 is more reactive with both types of growing chain ends. |

| r1 < 1, r2 > 1 | Blocky | Monomer 2 is more reactive with both types of growing chain ends. |

| r1 ≈ r2 ≈ 1 | Random | Both monomers have similar reactivities with both types of growing chain ends. |

| r1 ≈ r2 ≈ 0 | Alternating | Each monomer prefers to react with the other monomer. |

| r1r2 = 1 | Ideal | The relative reactivity of a growing chain is independent of the last added monomer. |

In such cases, the reactivity ratios are expected to be close to zero (r1 ≈ 0 and r2 ≈ 0). This leads to a strong tendency for the monomers to add to the polymer chain in an alternating fashion, forming a poly(this compound-alt-chlorotrifluoroethylene) copolymer. Studies on the copolymerization of CTFE with other vinyl ethers have consistently shown this alternating behavior. mdpi.comup.ac.zaup.ac.za

The determination of reactivity ratios typically involves carrying out a series of copolymerization reactions with different initial monomer feed ratios and analyzing the composition of the resulting copolymers at low conversion. Methods such as the Fineman-Ross and Kelen-Tüdős methods are then used to graphically or numerically determine the reactivity ratios from the experimental data.

Determination of Reactivity Ratios in Binary and Ternary Copolymer Systems

Investigations into Copolymerization with Other Perfluorinated Monomers

The copolymerization of this compound and its related perfluoroalkyl vinyl ethers (PFVEs) with other perfluorinated monomers is a cornerstone of advanced fluoropolymer synthesis. These processes aim to create materials that combine the desirable properties of different monomers, such as the chemical inertness and thermal stability of a polytetrafluoroethylene (PTFE) backbone with the improved processing characteristics and specific functionalities imparted by the vinyl ether.

A primary comonomer for this compound is tetrafluoroethylene (B6358150) (TFE). The resulting copolymers, known as perfluoroalkoxy alkanes (PFA), are a significant class of melt-processable fluoroplastics. researchgate.net Copolymerization allows for the modification of the highly crystalline and high-melt-viscosity nature of PTFE, introducing side chains that disrupt the crystallinity and lower the melt viscosity, thereby enabling conventional thermoplastic processing techniques. Other perfluorinated monomers like hexafluoropropylene (HFP) and chlorotrifluoroethylene (B8367) (CTFE) are also utilized as comonomers to further tailor the final properties of the polymer. researchgate.net

Research into these copolymerizations focuses on several key areas:

Reactivity Ratios: Determining the reactivity ratios of the comonomers is crucial for predicting and controlling the copolymer composition. These ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the other comonomer.

Catalyst and Initiator Systems: The choice of initiator, typically a free-radical source, is critical. Peroxide initiators are commonly used in aqueous or non-aqueous media to initiate the polymerization process.

Polymerization Conditions: Parameters such as temperature, pressure, and solvent system are carefully controlled to manage the reaction rate, molecular weight, and composition of the resulting copolymer.

The incorporation of this compound into a TFE chain results in a polymer with excellent thermal stability, outstanding chemical resistance, and a low dielectric constant, making it suitable for demanding applications in the chemical processing and electronics industries.

Table 1: Common Perfluorinated Comonomers for this compound

| Comonomer Name | Abbreviation | Key Properties Imparted in Copolymer |

|---|---|---|

| Tetrafluoroethylene | TFE | High thermal stability, chemical inertness, electrical insulation |

| Hexafluoropropylene | HFP | Improved melt flow, stress-crack resistance, flexibility |

| Chlorotrifluoroethylene | CTFE | Increased hardness, stiffness, reduced permeability |

Microstructure and Sequence Distribution Analysis in this compound Copolymers

The most powerful and widely used technique for characterizing the sequence distribution in fluoropolymers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR. mdpi.commdpi.com

¹⁹F NMR Spectroscopy: The fluorine nucleus is highly sensitive, and its chemical shift is strongly dependent on its local electronic environment. This allows researchers to distinguish fluorine atoms in different monomer units and, more importantly, in different sequences of monomer units (e.g., a this compound unit surrounded by two TFE units will have a different spectral signature than one adjacent to another this compound unit).

¹³C NMR Spectroscopy: While less sensitive, ¹³C NMR provides complementary information about the carbon backbone of the polymer. mdpi.com By analyzing the resonances of the carbon atoms, it is possible to identify and quantify different monomer sequences (dyads, triads, etc.), which provides a detailed picture of the copolymer's architecture. mdpi.commdpi.com

By comparing the experimentally determined sequence distribution from NMR data with statistical models (e.g., Markov statistics), researchers can gain insights into the copolymerization mechanism and the relative reactivities of the monomers. mdpi.com This analysis reveals whether the copolymerization is random, which is often the case in free-radical processes, or exhibits a tendency towards alternation or block formation. The sequence distribution directly impacts key material properties such as crystallinity, melting point, glass transition temperature, and mechanical strength.

Controlled Radical Polymerization for this compound Integration

Conventional free-radical polymerization offers limited control over polymer architecture, often resulting in high molecular weight distributions (polydispersity) and poorly defined structures. sigmaaldrich.com Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), encompasses a range of techniques that provide precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comnih.govmdpi.com

The integration of this compound into polymer chains using CRP methods is an area of active research aimed at creating well-defined, high-performance materials. Key CRP techniques applicable to fluorinated monomers include:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. This allows for controlled chain growth and the synthesis of well-defined fluoropolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization, allowing for control over molecular weight and the creation of polymers with narrow molecular weight distributions. It has been successfully used to synthesize macromolecules bearing pendant stable radical groups. nih.gov

Iodine Transfer Polymerization (ITP): This method is particularly well-suited for fluorinated monomers. It uses an iodo-perfluoroalkane as a chain transfer agent to control the radical polymerization. Studies on fluoroalkyl-substituted styrenes have shown that ITP can reduce the polydispersity index significantly compared to conventional polymerization (e.g., from 1.30 to 1.15). researchgate.net

These controlled methods allow for the on-demand preparation of fluorinated copolymers with precisely regulated chemical compositions and sequences. nih.gov This level of control is crucial for developing advanced materials for high-tech applications such as specialized coatings, membranes, and materials for batteries. nih.gov

Table 2: Comparison of Controlled Radical Polymerization Techniques

| Technique | Abbreviation | Key Features |

|---|---|---|

| Atom Transfer Radical Polymerization | ATRP | Uses transition metal catalyst; allows for high degree of chain end functionality. sigmaaldrich.com |

| Reversible Addition-Fragmentation Chain Transfer | RAFT | Tolerant of a wide range of functional groups and monomers; uses a chain transfer agent. sigmaaldrich.comnih.gov |

| Iodine Transfer Polymerization | ITP | Particularly effective for fluorinated monomers; uses iodo-perfluoroalkanes. researchgate.net |

Photo-Initiated Polymerization of this compound and Its Derivatives

Photo-initiated polymerization, or photopolymerization, uses light energy (typically UV) to generate radical or ionic species that initiate polymerization. This technique offers significant advantages, including high reaction rates at ambient temperatures, solvent-free formulations, and spatial and temporal control over the curing process. nih.gov

This compound and related perfluoropolyalkylether (PFPAE) monomers functionalized with reactive groups like acrylates, vinyl ethers, or epoxides can be effectively polymerized using photo-initiation. nih.govinrim.it

Free-Radical Systems: For PFPAE-acrylates, free-radical photoinitiators such as 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO) are used. scirp.org The process can be inhibited by oxygen, an effect that can be mitigated by carrying out the reaction under an inert atmosphere (e.g., nitrogen) or by adding synergists like tertiary amines, which act as oxygen scavengers. scirp.org

Cationic Systems: For PFPAE-vinyl ethers and epoxides, cationic photoinitiators are employed. nih.govinrim.it Onium salts, such as triphenylsulfonium (B1202918) hexafluorophosphate, are common choices. Upon UV irradiation, these compounds generate a strong acid that initiates the cationic polymerization of the vinyl ether or epoxide groups. nih.govinrim.it Cationic photopolymerization is not inhibited by oxygen. nih.gov

Research in this area has focused on studying the kinetics of photopolymerization using techniques like photo-differential scanning calorimetry (photo-DSC). These studies investigate the influence of the fluorinated chain, the type of reactive end-group, and the initiator system on the curing rate and final conversion, leading to the production of transparent, soft, and chemically stable fluoropolymer films. nih.gov

Emulsion Polymerization Techniques for this compound-Based Materials

Emulsion polymerization is a robust and widely used industrial process for producing synthetic polymers in the form of a stable aqueous dispersion, or latex. ulprospector.com The process involves dispersing a water-insoluble monomer (like this compound) in water with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within surfactant micelles. ulprospector.comyoutube.com

This technique is particularly advantageous for producing high-molecular-weight polymers at a fast polymerization rate while allowing for efficient heat removal, which is critical for the highly exothermic polymerization of many fluoroalkenes. ulprospector.com The resulting product is a latex of fine polymer particles suspended in water. youtube.com

The emulsion polymerization of fluorinated monomers like TFE and its comonomers, including perfluorinated vinyl ethers, is the basis for manufacturing many commercial fluoropolymers such as PFA and FEP. The process typically involves a semi-continuous or continuous addition of monomers to maintain control over the reaction and the final polymer composition. ulprospector.com

Role of Surfactant Systems in Emulsion Polymerization

Surfactants, or emulsifiers, are critical components in emulsion polymerization, playing several essential roles:

Monomer Emulsification: They reduce the interfacial tension between the water and the hydrophobic monomer, allowing the monomer to be dispersed as droplets. pcimag.com

Micelle Formation: Above a certain concentration (the critical micelle concentration), surfactants form aggregates called micelles, which solubilize a small amount of monomer and serve as the primary loci for particle nucleation. youtube.compcimag.com

Particle Stabilization: Surfactants adsorb onto the surface of the growing polymer particles, preventing them from coagulating and ensuring the stability of the final latex dispersion. indoramaventures.com

The selection of the surfactant system is crucial as it influences particle size, polymerization rate, latex stability, and even the properties of the final polymer film. pcimag.comsemanticscholar.org For fluoropolymer systems, fluorinated surfactants have historically been used due to their high surface activity and stability in the aggressive chemical environment of fluoromonomer polymerization. Anionic surfactants are commonly preferred for their ability to provide electrostatic stabilization to the polymer particles. gantrade.com In many modern formulations, combinations of anionic and nonionic surfactants are used to achieve a balance of properties, with the nonionic component enhancing stability against electrolytes and temperature changes through steric stabilization. pcimag.comindoramaventures.com

Impact of Process Parameters on Polymer Morphology and Architecture

The final morphology and architecture of polymers produced by emulsion polymerization are highly dependent on the process parameters. mdpi.com Controlling these variables allows for the precise tailoring of the material's properties.

Key process parameters and their impact include:

Temperature: Affects the rates of initiation, propagation, and termination, thereby influencing molecular weight and polymerization speed. It can also impact the solubility of monomers and the stability of the surfactant system.

Initiator and Surfactant Concentration: The concentration of the initiator affects the rate of radical generation and thus the polymerization rate and molecular weight. Surfactant concentration directly controls the number of micelles, which in turn determines the number and ultimate size of the polymer particles. semanticscholar.org

Monomer Feed Rate: In semi-batch processes, the rate at which monomers are added (the "monomer-starved" condition) is a powerful tool for controlling the copolymer composition and managing the heat generated by the reaction. ulprospector.com

Agitation Speed: Stirring is essential for maintaining a homogeneous emulsion and ensuring efficient heat transfer. The agitation rate can influence particle stability and the formation of coagulum.

Spectroscopic and Structural Characterization of Perfluoropropoxyethylene and Its Polymeric Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural elucidation of polymers derived from perfluoropropoxyethylene. The unique magnetic properties of fluorine-19, carbon-13, and protons allow for a detailed investigation of the polymer's microstructure.

Fluorine-19 NMR for Elucidating this compound Polymer Structures

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for characterizing fluoropolymers due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of poly(this compound), the ¹⁹F NMR spectrum provides a detailed fingerprint of the polymer's structure.

Research has identified characteristic chemical shifts for the various fluorine environments within the poly(perfluoropropyl vinyl ether) (PPFPVE) structure. These assignments are crucial for confirming the successful polymerization and for analyzing the polymer's microstructure. The typical signals observed in the ¹⁹F NMR spectrum of PPFPVE are assigned as follows:

-82 ppm: Attributed to the trifluoromethyl (CF₃) group in the perfluoropropoxy side chain.

-82.5 ppm: Corresponds to the difluoromethyleneoxy (OCF₂) group in the perfluoropropoxy side chain.

-113 to -115 ppm: A signal in this region is assigned to the difluoromethylene (CF₂) group adjacent to the rest of the perfluoropropyl (C₃F₇) group.

-130 ppm: This chemical shift is associated with the other difluoromethylene (CF₂) group in the perfluoropropoxy side chain.

-136 ppm: A signal at this position is characteristic of the chlorofluoromethane (B1204246) (CF) group in the polymer backbone.

The presence and integration of these distinct signals in the ¹⁹F NMR spectrum allow for a quantitative analysis of the different fluorine environments, confirming the expected structure of the repeating monomer unit within the polymer chain.

Interactive Data Table: ¹⁹F NMR Chemical Shift Assignments for Poly(this compound)

| Chemical Group | Chemical Shift (ppm) |

| CF₃ | ~ -82 |

| OCF₂ | ~ -82.5 |

| CF₂ (adjacent to C₃F₇) | -113 to -115 |

| CF₂ | ~ -130 |

| CF (backbone) | ~ -136 |

Carbon-13 and Proton NMR for Detailed Structural Analysis

While ¹⁹F NMR is paramount for fluoropolymers, Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy provide complementary and essential structural information.

Carbon-13 NMR offers insights into the carbon backbone and the side chain of poly(this compound). Due to the strong coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling), the ¹³C NMR spectrum can be complex. However, broadband ¹⁹F decoupling techniques can simplify the spectrum, allowing for the identification of the carbon signals. The chemical shifts of the carbon atoms are influenced by the highly electronegative fluorine atoms, generally shifting them to lower field (higher ppm values). Analysis of the ¹³C NMR spectrum can confirm the connectivity of the carbon skeleton and provide information about the stereochemistry of the polymer chain.

Proton NMR is primarily used to analyze the end-groups of the polymer chains and to detect any residual hydrogen-containing impurities. Since this compound is a fully fluorinated monomer, the resulting polymer will have a very low proton content, mainly from the initiator fragments or chain transfer agents used during polymerization. The integration of these proton signals relative to a known standard can be used to estimate the number-average molecular weight (Mn) of the polymer.

Mass Spectrometry for Molecular Weight and Compositional Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. For large, non-volatile molecules like polymers, soft ionization techniques are required.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Investigations

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful method for the analysis of synthetic polymers, including fluoropolymers. In this technique, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio.

A typical MALDI-TOF mass spectrum of a polymer shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (oligomer). From this distribution, several important parameters can be determined:

Number-average molecular weight (Mn): The statistical average molecular weight of all the polymer chains in the sample.

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable in controlled polymerization processes.

For poly(this compound), the mass of the repeating monomer unit (C₅F₁₀O) is 266.04 g/mol . The difference in mass between adjacent peaks in the MALDI-TOF spectrum would correspond to this value, confirming the identity of the polymer. The spectrum would also provide detailed information on the distribution of chain lengths produced during polymerization.

Interactive Data Table: Expected MALDI-TOF Data for an Idealized Poly(this compound) Sample

| Number of Monomer Units (n) | Calculated Mass ( g/mol ) |

| 10 | 2660.4 |

| 11 | 2926.44 |

| 12 | 3192.48 |

| 13 | 3458.52 |

| 14 | 3724.56 |

| 15 | 3990.6 |

Note: The calculated mass does not include the mass of the end-groups or the cationizing agent.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for understanding the processing and end-use performance of polymers.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the thermal transitions of a polymer. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

For poly(this compound), which has been shown to be an amorphous polymer, the most significant thermal event observed in a DSC thermogram is the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The Tg is observed as a step-like change in the heat flow curve.

Research on poly(perfluoropropyl vinyl ether) has determined its glass transition temperature to be approximately 60 ± 1 °C. This value is important as it defines the upper temperature limit for the material's use in rigid applications and the lower limit for processes requiring flexibility. The absence of a melting peak (endotherm) in the DSC thermogram further confirms the amorphous nature of the polymer. Information about the thermal decomposition of the polymer, which begins at around 400 °C, can be obtained from thermogravimetric analysis (TGA).

Interactive Data Table: Thermal Properties of Poly(this compound)

| Property | Value |

| Glass Transition Temperature (Tg) | 60 ± 1 °C |

| Crystalline Melting Point (Tm) | Not observed (amorphous) |

| Onset of Thermal Decomposition | ~ 400 °C |

Vibrational Spectroscopy for Chemical Bond Identificationnih.govtanta.edu.eg

Vibrational spectroscopy is a powerful analytical technique used to identify the chemical bonds and functional groups within a molecule. nih.gov It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. tanta.edu.eg These vibrations can be categorized into two primary types: stretching, which involves a change in the length of a bond, and bending, which involves a change in the angle between two bonds. Each type of bond (e.g., C-F, C-O, C=C) has a characteristic vibrational frequency, allowing for the identification of these bonds by analyzing the absorption spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used method for obtaining the infrared spectrum of a substance. In the context of this compound and its polymeric adducts, FT-IR is instrumental in confirming the molecular structure and identifying key functional groups.

In studies of polymers derived from perfluoro(propyl vinyl ether), a closely related compound, the FT-IR spectrum provides significant insights into the chemical structure. The region between 1100 cm⁻¹ and 1350 cm⁻¹ is of particular importance as it corresponds to the stretching vibrations of carbon-fluorine (C-F) bonds within CF₃, CF₂, and CF groups. researchgate.net The absence of absorption bands that would correspond to unsaturated functional groups, such as C=C, confirms the successful polymerization of the monomer. researchgate.net

The characteristic FT-IR absorption bands for polymers of this compound are detailed in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 1100 - 1350 | C-F Stretching | CF₃, CF₂, CF |

X-ray Diffraction and Advanced Crystallographic Studiesthermofisher.comintertek.com

X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, including polymers. thermofisher.comintertek.com It provides crucial information on the arrangement of atoms and molecules, particularly the degree of crystallinity. thermofisher.com Polymers can exist in various forms, from highly crystalline to amorphous, and often exhibit a semi-crystalline nature with both ordered crystalline domains and disordered amorphous regions. intertek.com The XRD pattern of a crystalline polymer consists of sharp peaks resulting from the constructive interference of X-rays scattered by the ordered atomic planes, as described by Bragg's Law. intertek.com In contrast, amorphous materials produce a broad halo in the XRD pattern due to the lack of long-range order. units.it

Characterization of Crystalline and Amorphous Domains in this compound-Based Polymersunits.it

The degree of crystallinity in a polymer significantly influences its physical and mechanical properties, such as density, hardness, and thermal stability. victrex.com For this compound-based polymers, XRD analysis allows for the quantification of the crystalline and amorphous fractions. The diffraction profile is deconvoluted into sharp crystalline peaks and a broad amorphous halo. The relative areas of these components are then used to calculate the percent crystallinity. units.it

The characteristics of crystalline and amorphous domains in semi-crystalline polymers are summarized in the table below.

| Domain Type | Structural Characteristics | Impact on Polymer Properties |

| Crystalline | Highly ordered, regular arrangement of polymer chains. | Increased rigidity, higher melting point, greater resistance to solvent penetration. thermofisher.com |

| Amorphous | Disordered, entangled polymer chains with no long-range order. | Increased flexibility and elasticity, lower density. thermofisher.com |

The size of the crystalline domains, or crystallites, can also be determined from the width of the diffraction peaks using the Scherrer equation. units.it Broader peaks are indicative of smaller crystallite sizes. units.it This microstructural information is vital for understanding and predicting the performance of this compound-based materials in various applications.

Computational and Theoretical Investigations of Perfluoropropoxyethylene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. mdpi.com These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and ab-initio calculations are standard tools for investigating fluorinated compounds like perfluoropropoxyethylene. discoveracs.org

The electronic structure of a molecule is a key determinant of its chemical behavior. gatech.eduresearchgate.net Quantum chemical calculations can determine various properties of this compound that help in predicting its reactivity. The distribution of electrons within the molecule, for example, can be visualized through electrostatic potential (ESP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluorine atoms significantly influences the energies of these frontier orbitals. Calculations can precisely quantify the impact of the perfluoropropoxy group on the electron density of the vinyl ether double bond, which is the primary site for polymerization reactions.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: The following values are representative examples of data that would be generated from quantum chemical calculations and are for illustrative purposes.)

| Calculated Property | Representative Value | Significance for Reactivity |

| HOMO Energy | -11.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons in a reaction. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest-energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high stability and lower reactivity, characteristic of many fluorinated compounds. researchgate.net |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule, influencing its interaction with other polar molecules and solvents. |

| Mulliken Charge on C=C carbons | Cα: +0.25, Cβ: -0.15 | Indicates the partial charges on the vinyl carbons, suggesting susceptibility to nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations for Mechanistic Insights

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to observe complex processes, such as chemical reactions, as they happen at the atomic level, providing a virtual window into the mechanistic details. brunel.ac.uknih.gov

For this compound, MD simulations can be instrumental in understanding the step-by-step mechanism of its polymerization. By simulating a system containing multiple monomer molecules, initiators, and solvent molecules, researchers can track the trajectory of each atom. nih.gov

Reactive molecular dynamics (ReaxFF MD) is a particularly powerful variant of this technique because it allows for the formation and breaking of chemical bonds during the simulation. brunel.ac.uk This capability is crucial for explicitly modeling chemical reactions. A ReaxFF MD simulation of this compound polymerization could reveal:

Initiation: The detailed atomic motions as an initiator attacks the vinyl double bond.

Propagation: How the growing polymer chain adds new monomer units, including the preferred orientation and stereochemistry of addition.

Chain Transfer and Termination: The specific atomic-level events that lead to the cessation of chain growth.

These simulations can identify transient intermediates and transition states that are often difficult or impossible to detect experimentally. nih.gov The insights gained are invaluable for controlling the polymerization process and tailoring the properties of the resulting polymer.

Predictive Modeling for Polymerization Parameters

Predictive modeling combines theoretical principles with statistical methods and machine learning to forecast the outcomes of chemical processes. researchgate.net In the context of this compound polymerization, these models can predict key parameters of the final polymer based on the starting conditions, enabling more efficient process development and optimization. vt.edu

Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models establish a mathematical relationship between the chemical structure of the monomers and the properties of the resulting polymer. researchgate.net More recently, machine learning algorithms—such as neural networks and support vector machines—have been employed to build highly accurate predictive models from experimental or simulation data. mdpi.comarxiv.org

For the polymerization of this compound, a predictive model could take various process parameters as inputs and predict crucial polymer characteristics. This allows for in-silico experiments to identify optimal manufacturing conditions without the need for extensive laboratory work.

Table 2: Example of a Predictive Model for this compound Polymerization (Note: This table illustrates the concept of a predictive model, showing potential inputs and predicted outputs.)

| Input Parameters (Process Conditions) | Predicted Outputs (Polymer Properties) |

| Temperature (°C) | Average Molecular Weight ( g/mol ) |

| Pressure (bar) | Polydispersity Index (PDI) |

| Initiator Concentration (mol/L) | Degree of Polymerization |

| Monomer Concentration (mol/L) | Glass Transition Temperature (Tg) |

| Solvent Type | Melt Flow Index (MFI) |

By leveraging these predictive tools, researchers can rapidly screen different reaction conditions to achieve desired polymer properties, accelerating the development of new materials based on this compound.

Advanced Materials Science Applications of Perfluoropropoxyethylene Derived Systems

Perfluoropropoxyethylene in the Design of Functional Fluoropolymers

This compound serves as a critical building block in the synthesis of a diverse range of functional fluoropolymers. These polymers are prized for their exceptional chemical inertness, thermal stability, and unique surface properties. The incorporation of the perfluoropropoxy group allows for the precise tuning of polymer characteristics, leading to materials with tailored functionalities for advanced applications. The synthesis of these fluoropolymers often involves the radical copolymerization of this compound with other fluoroalkenes. 20.210.105 The resulting materials exhibit properties that are highly dependent on the chemical composition and distribution of fluorine within the polymer structure. researchgate.net

Characterization of these functional fluoropolymers involves a suite of analytical techniques to elucidate their structure and properties. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, is instrumental in determining the chemical structure and composition of the polymers. researchgate.net Infrared (IR) spectroscopy provides insights into the presence of specific functional groups, while thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate their thermal stability and phase transitions. esf.edu

Synthesis and Characterization of Fluorinated Ionomers from this compound Precursors

Fluorinated ionomers derived from this compound precursors are a significant class of materials, particularly for electrochemical applications. The synthesis typically involves the copolymerization of a this compound derivative containing a sulfonyl fluoride (B91410) (-SO₂F) group with another fluorinated monomer, such as tetrafluoroethylene (B6358150). researchgate.net This copolymerization is a key step in creating the polymer backbone with pendant functional groups that can be later converted into ion-exchange sites. researchgate.net

Following polymerization, the sulfonyl fluoride groups are hydrolyzed to sulfonic acid (-SO₃H) groups, rendering the polymer ionically conductive. researchgate.net This chemical transformation is crucial for the ionomer's function in applications like fuel cells and ion exchange membranes. The resulting ionomers possess a unique microstructure consisting of a hydrophobic fluorocarbon backbone and hydrophilic sulfonic acid clusters, which facilitates ion transport. researchgate.net

The characterization of these fluorinated ionomers is essential to understand their structure-property relationships. Key parameters include ion exchange capacity (IEC), which quantifies the number of ion-exchange sites, and water uptake, which influences the membrane's conductivity and dimensional stability. researchgate.net Advanced techniques such as small-angle X-ray scattering (SAXS) are employed to probe the nanoscale morphology and the arrangement of ionic clusters within the polymer matrix. researchgate.net The performance of these ionomers is highly dependent on their equivalent weight and the operating temperature. researchgate.net

Development of Specialized Membranes and Electrolytes

This compound-derived ionomers are instrumental in the development of specialized membranes and electrolytes for various electrochemical devices. These materials form the basis of proton-exchange membranes (PEMs), which are central components in fuel cells and electrolyzers. idtechex.comnafion.com The unique properties of these fluorinated ionomers, such as high proton conductivity, excellent chemical and thermal stability, and low fuel crossover, make them ideal for these demanding applications. researchgate.netmdpi.com

In the realm of fuel cells, particularly proton-exchange membrane fuel cells (PEMFCs), research has focused on optimizing the architecture of membranes derived from this compound-based ionomers to enhance performance and durability. wikipedia.org A key area of investigation is the development of thin, high-strength membranes to reduce ohmic resistance and improve power density. idtechex.com This often involves reinforcing the ionomer with a porous, inert support matrix, such as expanded polytetrafluoroethylene (ePTFE), to create a composite membrane with superior mechanical properties. mdpi.com

Researchers are also exploring modifications to the ionomer structure itself to improve water management within the fuel cell, which is critical for maintaining high proton conductivity, especially at elevated temperatures and low humidity conditions. researchgate.net This includes tailoring the side-chain length and structure of the this compound-derived monomer to influence the morphology of the ionic domains within the membrane. Anhydrous proton-conducting membranes are also being developed to operate at temperatures up to 200°C, which is significantly higher than traditional water-dependent membranes. techbriefs.com

| Parameter | Typical Value/Range | Significance in Fuel Cell Performance |

|---|---|---|

| Ion Exchange Capacity (IEC) | 0.9 - 1.2 meq/g | Determines the density of proton-conducting sites, impacting ionic conductivity. idtechex.com |

| Proton Conductivity | > 0.1 S/cm (fully hydrated) | A high conductivity is essential for efficient proton transport from the anode to the cathode. mdpi.com |

| Membrane Thickness | 15 - 50 µm | Thinner membranes reduce ohmic resistance but can compromise mechanical strength and increase gas crossover. idtechex.comwikipedia.org |

| Gas Crossover (H₂) | < 2 mA/cm² | Low crossover is crucial to prevent fuel loss and maintain cell voltage. wikipedia.org |

| Operating Temperature | 80 - 120 °C (hydrated), up to 200 °C (anhydrous) | Higher operating temperatures can improve reaction kinetics and tolerance to impurities. techbriefs.com |

Beyond fuel cells, ion exchange membranes fabricated from this compound-based ionomers are critical in a variety of electrochemical separation and synthesis processes. noaa.gov These membranes are employed in chlor-alkali production, water electrolysis for hydrogen generation, and redox flow batteries. noaa.gov The high chemical resistance of the fluorinated polymer backbone allows these membranes to operate in harsh chemical environments. noaa.gov

Current research in this area focuses on enhancing the selectivity and conductivity of these membranes for specific ions. saltworkstech.com By modifying the polymer structure and the nature of the ionic groups, membranes can be designed to preferentially transport certain ions while rejecting others. This has led to the development of highly selective membranes for applications such as the removal of specific contaminants from water streams or the recovery of valuable chemicals from industrial processes. saltworkstech.com Another area of active investigation is the development of more durable and cost-effective manufacturing processes for these high-performance membranes. saltworkstech.com

Design of Tailored Hydrofluoroether Compounds as Advanced Media

Hydrofluoroethers (HFEs) are a class of environmentally friendly solvents and heat transfer fluids that can be synthesized from this compound precursors. yujichemtech.comwikipedia.org These compounds are characterized by the presence of both fluorine and hydrogen atoms, which imparts a unique combination of properties, including low global warming potential (GWP), zero ozone depletion potential (ODP), chemical inertness, and a wide operating temperature range. yujichemtech.com

The synthesis of tailored HFE compounds often involves the reaction of a this compound derivative with an alcohol in the presence of a base. google.com By carefully selecting the starting materials and reaction conditions, HFEs with specific boiling points, viscosities, and solvency characteristics can be produced. This tunability allows for the design of HFEs for a wide array of applications, including precision cleaning of electronics, heat transfer in cooling systems, and as carrier fluids for lubricants and coatings. alfa-chemistry.comfluorochemie.com The hydrophobic and oleophobic nature of these compounds, combined with their chemical stability, makes them highly effective in these roles. google.com

| Property | Description | Key Application Areas |

|---|---|---|

| Low Global Warming Potential (GWP) | Significantly lower heat-trapping potential compared to CFCs, HCFCs, and HFCs. yujichemtech.com | Refrigerants, blowing agents for foams. yujichemtech.comresearchgate.net |

| Zero Ozone Depletion Potential (ODP) | Does not contribute to the depletion of the ozone layer. yujichemtech.com | Replacement for ozone-depleting solvents. wikipedia.org |

| Chemical Inertness | Resistant to reaction with other substances, ensuring stability. yujichemtech.com | Solvents for sensitive materials, reaction media. researchgate.net |

| Wide Liquid Range | Remain liquid over a broad range of temperatures. yujichemtech.com | Heat transfer fluids for both high and low-temperature applications. alfa-chemistry.com |

| Low Surface Tension | Allows for excellent wetting and penetration into tight spaces. | Precision cleaning of electronic components and medical devices. fluorochemie.com |

Engineering of High-Performance Polymeric Composites

This compound-derived polymers are utilized in the engineering of high-performance polymeric composites, where they can serve as either the matrix material or as a functional additive. ttu.edu These composites are designed to exhibit a combination of properties that are not achievable with a single material, such as high strength-to-weight ratio, enhanced thermal stability, and improved wear resistance. mdpi.comgsconlinepress.com The incorporation of fluoropolymers can impart desirable characteristics like low friction, chemical resistance, and hydrophobicity to the composite material. researchgate.net

In these composites, the fluoropolymer matrix can be reinforced with a variety of fillers, including glass fibers, carbon fibers, or inorganic nanoparticles. youtube.compurdue.edu The choice of reinforcement depends on the desired properties of the final composite. For instance, carbon fiber reinforcement can significantly enhance the mechanical strength and stiffness of the composite, while the addition of nanoparticles can improve its tribological properties and thermal conductivity. researchgate.netyoutube.com

Integration of this compound Units into Advanced Polymer Systems

The integration of this compound, also known as perfluoro(propyl vinyl ether) (PPVE), into advanced polymer systems is a key strategy for modifying the properties of fluoropolymers. As a comonomer, PPVE is particularly effective at disrupting the high crystallinity typically found in polytetrafluoroethylene (PTFE), which leads to the production of melt-processible fluoroplastics with a broader range of applications.

One of the most significant applications of this compound is in the synthesis of perfluoroalkoxy (PFA) copolymers. These are produced by the copolymerization of tetrafluoroethylene (TFE) and a small amount of PPVE. The presence of the bulky perfluoropropoxy side group on the polymer chain hinders the close packing of the polymer chains that is characteristic of PTFE, thereby lowering the melting point and melt viscosity. This allows for the use of conventional thermoplastic processing techniques such as injection molding and extrusion.

Research into the copolymerization of TFE and PPVE has provided valuable insights into the reaction kinetics and resulting polymer properties. For instance, studies on the copolymerization in supercritical carbon dioxide have determined the reactivity ratios for these monomers. The reactivity ratio of TFE (rTFE) is significantly higher than that of PPVE (rPPVE), indicating that TFE is much more readily incorporated into the growing polymer chain. This difference in reactivity influences the monomer sequence distribution along the polymer backbone and, consequently, the final properties of the copolymer.

The thermal stability of TFE-PPVE copolymers is a critical characteristic for their application in high-performance materials. Differential scanning calorimetry (DSC) studies have shown that these copolymers can exhibit multiple crystalline forms, with a more ordered, highly regular molecular arrangement and a less ordered packing that is disrupted by the perfluoropropyl pendants. Despite the disruption of crystallinity, these copolymers maintain outstanding thermal stability, a hallmark of fluoropolymers.

Beyond PFA, this compound units are also incorporated into the structure of high-performance fluoroelastomers. In these materials, the flexible ether linkage and the bulky side group contribute to the elastomeric properties, such as a low glass transition temperature, while maintaining excellent chemical and thermal resistance. The incorporation of PPVE as a cure site monomer in some fluoroelastomer formulations allows for cross-linking, which is essential for achieving the desired elastic properties.

The versatility of this compound as a comonomer allows for the fine-tuning of polymer properties to meet the demands of various advanced applications, from chemically resistant linings and tubing to flexible and resilient sealing components.

Studies on Surface Modification and Interfacial Science of this compound-Based Materials

The surface properties of materials derived from this compound are of paramount importance for their performance in many advanced applications. While the inherently low surface energy of fluoropolymers provides desirable non-stick and hydrophobic characteristics, in some cases, it is necessary to modify these surfaces to enhance adhesion, wettability, or biocompatibility. Research in this area focuses on various surface modification techniques and the fundamental understanding of the resulting interfacial phenomena.

Fluoropolymers, including those containing this compound, are characterized by very low surface free energy. This is a direct consequence of the low polarizability of the C-F bond. For instance, the surface energy of polytetrafluoroethylene (PTFE) is in the range of 18-20 mN/m. The incorporation of the perfluoropropoxy side group in copolymers does not significantly alter this low surface energy, and thus, materials based on this compound exhibit excellent water and oil repellency.

However, for applications requiring bonding to other materials or interaction with biological systems, the inert surface of these polymers presents a challenge. To address this, various surface modification techniques have been investigated for fluoropolymers, and the principles are applicable to this compound-based materials. These methods can be broadly categorized as physical and chemical treatments.

Plasma treatment is a versatile physical method for modifying polymer surfaces. By exposing the material to a low-temperature plasma of gases like argon, oxygen, or ammonia, the surface chemistry can be altered without affecting the bulk properties. Plasma treatment can introduce polar functional groups (e.g., hydroxyl, carboxyl, amine) onto the polymer surface, which significantly increases the surface energy and improves wettability and adhesion. For example, the treatment of fluorinated ethylene (B1197577) propylene (B89431) (FEP), a copolymer with a similar structure to PFA, with an argon plasma has been shown to increase its surface energy.

Chemical activation is another approach to modify fluoropolymer surfaces. A common method involves the use of a solution of sodium naphthalene (B1677914) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMI). This treatment defluorinates the surface, creating a carbonaceous layer that can be further functionalized. This process can dramatically decrease the water contact angle and increase the surface energy of the fluoropolymer film. The extent of modification can be controlled by adjusting the concentration of the activating agent, the solvent, and the treatment time.

The table below summarizes the effect of a chemical activation treatment on the surface properties of a fluoropolymer film similar in nature to those containing this compound.

| Treatment Condition | Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated FEP | 115 | 15 |

| Ar Plasma Treated | 95 | 46 |

| Sodium Naphthalene in THF (0.3 M, 30 s) | 26 | 66 |

| Sodium Naphthalene in DMI (0.9 M, 30 min) | 42 | 59 |

Understanding the interfacial science of these modified surfaces is crucial for predicting their long-term stability and performance. Techniques such as X-ray photoelectron spectroscopy (XPS) are used to analyze the chemical composition of the modified surfaces, while contact angle goniometry provides information about the changes in wettability and surface energy. Atomic force microscopy (AFM) can be employed to study the changes in surface morphology and roughness resulting from the modification process.

Research into Photoimaging Material Development Utilizing this compound Copolymers

The unique properties of fluoropolymers, particularly their high transparency in the deep ultraviolet (DUV) and extreme ultraviolet (EUV) regions of the electromagnetic spectrum, have led to significant research into their use in advanced photoimaging materials, such as photoresists and anti-reflective coatings (ARCs). The incorporation of fluorine-containing monomers, including fluorinated vinyl ethers like this compound, is a key strategy in the design of next-generation materials for photolithography.

Photoresists are light-sensitive materials used to form patterned coatings on a substrate. In modern microelectronics fabrication, the drive towards smaller feature sizes necessitates the use of shorter wavelength light sources, such as 193 nm (ArF lithography) and 13.5 nm (EUV lithography). Conventional hydrocarbon-based polymers are often too absorbent at these wavelengths. Fluoropolymers, however, exhibit significantly lower absorbance, making them attractive candidates for photoresist applications.

Research has shown that copolymers containing fluorinated vinyl ethers can be designed to be highly transparent at these critical wavelengths. Furthermore, the introduction of fluorine can increase the EUV absorption of a material, which can lead to more sensitive photoresists. Copolymers of trifluoromethacrylates and vinyl ethers, for example, have been investigated as potential EUV resist materials. The vinyl ether comonomer plays a crucial role in controlling the molecular weight of the resulting polymer.

A key requirement for chemically amplified photoresists is the presence of an acid-labile group that can be cleaved upon exposure to acid generated by a photoacid generator (PAG). This cleavage reaction changes the solubility of the polymer in a developer solution, allowing for the creation of a patterned image. Fluorinated vinyl ethers can be synthesized with pendant acid-labile groups, or they can be copolymerized with other monomers that carry these functional groups. Patents have described the synthesis of fluorine-containing copolymers derived from fluorine-containing vinyl ethers and other monomers like acrylic or methacrylic esters, which are suitable for use in resist compositions.

Anti-reflective coatings (ARCs) are another critical component in high-resolution photolithography. They are used to minimize the reflection of light from the substrate back into the photoresist, which can cause detrimental interference effects and degrade the quality of the patterned image. Fluorinated polymers, due to their low refractive indices, are well-suited for use in ARCs. By carefully controlling the refractive index and thickness of the ARC layer, it is possible to achieve destructive interference of the reflected light. The incorporation of fluorinated vinyl ethers into the polymer structure of an ARC can help to tune its optical properties to match the requirements of a specific lithographic process.

The development of photoimaging materials based on this compound and other fluorinated vinyl ethers is an active area of research, driven by the continuous demand for higher resolution and smaller feature sizes in the semiconductor industry.

Environmental Persistence and Degradation Research of Perfluoropropoxyethylene

Environmental Fate and Transport Studies

The environmental fate and transport of Perfluoropropoxyethylene are governed by its physicochemical properties, which are characteristic of fluorinated ethers. While specific data for this compound is limited in some areas, its behavior can be inferred from studies on related perfluoroalkyl vinyl ethers and the broader class of PFAS.

This compound is considered to be potentially persistent or very persistent in the environment, with the notable exception of its atmospheric residence time. service.gov.uk The strong carbon-fluorine bonds in its structure contribute to a high resistance to degradation in many environmental compartments.

The primary concern regarding the persistence of this compound is linked to its ultimate transformation product, perfluoropropionic acid (PFPA), which is known to be highly persistent in the environment. service.gov.uktoxicdocs.org

The main environmental transformation pathway for this compound occurs in the atmosphere. Through atmospheric photo-oxidation, it degrades into several products. The ultimate and most stable transformation product identified is perfluoropropionic acid (PFPA). service.gov.uktoxicdocs.org Other degradation products include carbon dioxide (CO₂) and hydrogen fluoride (B91410) (HF). toxicdocs.org